molecular formula C20H14Br2N2O6 B11684514 4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11684514
M. Wt: 538.1 g/mol
InChI Key: JIDCYAGCYKRAHS-AWNIVKPZSA-N
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Description

4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a dibromo-substituted phenoxy group and a trioxotetrahydropyrimidinylidene moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Condensation: The formation of the trioxotetrahydropyrimidinylidene moiety through a condensation reaction.

    Coupling: The final coupling of the dibromo-substituted phenoxy group with the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylaniline: Shares the dibromo-substituted phenyl group but differs in the functional groups attached.

    Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in organic synthesis.

Uniqueness

4-({2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its combination of a dibromo-substituted phenoxy group and a trioxotetrahydropyrimidinylidene moiety. This structural complexity provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H14Br2N2O6

Molecular Weight

538.1 g/mol

IUPAC Name

4-[[2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H14Br2N2O6/c1-24-18(26)13(17(25)23-20(24)29)6-11-7-14(21)16(15(22)8-11)30-9-10-2-4-12(5-3-10)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,25,29)/b13-6+

InChI Key

JIDCYAGCYKRAHS-AWNIVKPZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)Br)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)Br)C(=O)NC1=O

Origin of Product

United States

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